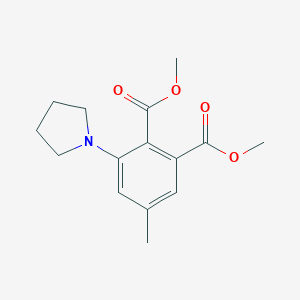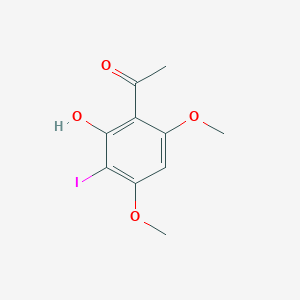
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione, also known as MPTCD, is a chemical compound that has been of great interest to the scientific community due to its unique properties. This compound is a cyclic enone that has a sulfur atom attached to a phenyl group. MPTCD has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been found to interact with proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, leading to its antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, one limitation of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione. One area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione for these applications. Another area of interest is the development of new synthesis methods for 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione and its effects on various signaling pathways.
Méthodes De Synthèse
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione can be synthesized through a multi-step process involving the reaction of 3-methylcyclobutene-1,2-dione with phenylthiol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Propriétés
Nom du produit |
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione |
|---|---|
Formule moléculaire |
C11H8O2S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
3-methyl-4-phenylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2S/c1-7-9(12)10(13)11(7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
MNIHZTQZMBQNQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)